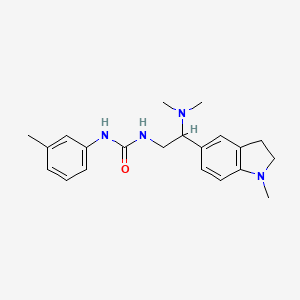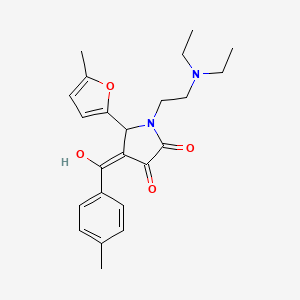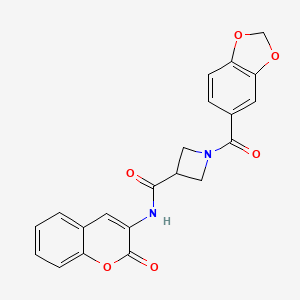
1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea is a synthetic organic compound that may have applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure suggests it could interact with biological targets or serve as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea likely involves multiple steps, including the formation of the indoline ring, the introduction of the dimethylamino group, and the final urea formation. Typical reaction conditions might include:
Formation of Indoline Ring: Cyclization reactions under acidic or basic conditions.
Introduction of Dimethylamino Group: Alkylation reactions using dimethylamine and appropriate alkyl halides.
Urea Formation: Reaction of an amine with an isocyanate or carbamoyl chloride.
Industrial Production Methods
Industrial production methods would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, high-throughput screening for optimal conditions, and advanced purification techniques.
化学反応の分析
Types of Reactions
1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea may undergo various chemical reactions, including:
Oxidation: Conversion to N-oxides or other oxidized derivatives.
Reduction: Hydrogenation of the indoline ring or reduction of the urea group.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
科学的研究の応用
1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea could have several scientific research applications:
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential interactions with biological targets, such as enzymes or receptors.
Medicine: Exploration as a potential therapeutic agent for various diseases.
Industry: Use in the synthesis of materials with specific properties, such as polymers or dyes.
作用機序
The mechanism of action for 1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.
類似化合物との比較
Similar Compounds
1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-phenylurea: Similar structure but with a phenyl group instead of an m-tolyl group.
1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(p-tolyl)urea: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
The uniqueness of 1-(2-(Dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-3-(m-tolyl)urea lies in its specific substitution pattern, which could influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.
特性
IUPAC Name |
1-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O/c1-15-6-5-7-18(12-15)23-21(26)22-14-20(24(2)3)16-8-9-19-17(13-16)10-11-25(19)4/h5-9,12-13,20H,10-11,14H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMTXTBFDGSBQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenyl)-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}acetamide](/img/structure/B2566378.png)


![Benzonitrile;2-[[5-[(5-chloroquinolin-8-yl)oxymethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2566384.png)
![7-(4-methylphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2566385.png)
![2-(2,4-dichlorophenoxy)-1-(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one](/img/structure/B2566386.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[(2,6-dimethylmorpholino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2566388.png)
![N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2566392.png)

![6-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyridin-2-one](/img/structure/B2566395.png)
![4-(3,4-Dimethylphenyl)-3-(2-fluorophenoxy)-1-[4-(morpholin-4-yl)butyl]azetidin-2-one](/img/structure/B2566397.png)
![N-[(3-Imidazol-1-ylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2566398.png)

